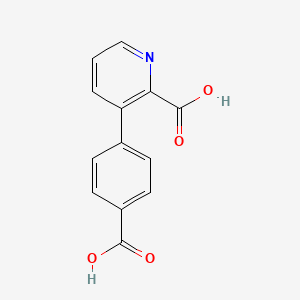
CGRP (CHICKEN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide discovered in humans through molecular biology methods, notable for its potent vasodilator activity . It has wide-ranging physiological functions that include roles in metabolism, blood pressure regulation, inflammatory response, and auditory nerve development and function . In chickens, CGRP and Calcitonin (CT) are critical regulators of calcium balance and have extensive implications for vertebrate physiological processes . An extensive expression analysis across chicken tissue revealed diverse roles for calcitonin and CGRP in avian biology .
Synthesis Analysis
CGRP is produced as a consequence of alternative RNA processing of the calcitonin/CGRP gene located on chromosome 11 . In chickens, the CT and CGRP signaling systems have been explored through cloning and characterization of the chicken calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR), together with three receptor activity-modifying proteins (RAMPs) .
Molecular Structure Analysis
The molecular structure of CGRP involves a complex interaction with its receptors. The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR, with no direct involvement of RAMP1 but acting allosterically to enable CGRP recognition .
Chemical Reactions Analysis
CGRP in chickens stimulates the cAMP/PKA and MAPK/ERK signaling pathways, signifying their functional receptor status . Chicken CTRs and CLRs stimulated these signaling pathways, with CT showing appreciable ligand activity at nanomolar concentrations across receptor combinations .
Mecanismo De Acción
CGRP acts as a neuroimmune connector, since it is released at the site of stimulation, affecting immediate responses as well as mediating information flow to the rest of the nervous system . It is a critical, highly expressed sensory signal, making it an important member of neuro-immune communication pathways .
Safety and Hazards
While CGRP therapies have shown efficacy, tolerability, and safety in treating migraines, some side effects have been reported. The most up-to-date data from the FDA Adverse Event Reporting System shows that a significant number of the total reported side-effects were related to gastrointestinal disorders .
Direcciones Futuras
The future of CGRP research is promising. A new test may take some of the guesswork out of CGRP therapy, by predicting with about 80% accuracy which patients will respond to CGRP inhibitors before treatment begins . Furthermore, PACAP and its receptors provide a rich set of targets to complement and augment the current CGRP-based migraine therapeutics .
Propiedades
Número CAS |
114679-42-4 |
|---|---|
Nombre del producto |
CGRP (CHICKEN) |
Fórmula molecular |
C165H260N52O50S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)
![(16,17-Dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate](/img/structure/B1181423.png)